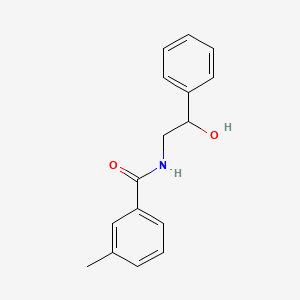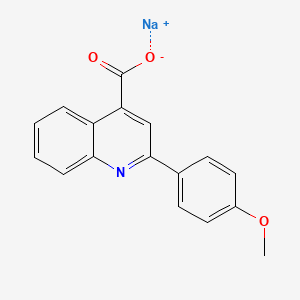
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and related compounds involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and confirmed by elemental analysis and X-ray analysis, highlighting the compound's N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
The molecular structure of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and its analogs has been determined through single-crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide derivatives involve metabolic conversion to N-hydroxymethyl compounds and their stability under various conditions. These reactions provide insights into the compound's reactivity and potential metabolic pathways in biological systems (Ross et al., 1983).
Physical Properties Analysis
The physical properties of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and its derivatives, including solubility, crystallinity, and thermal stability, are critical for their application in materials science. These properties are influenced by the molecular structure and intermolecular interactions, as demonstrated in various studies (Mikrovannidis, 1985).
Chemical Properties Analysis
The chemical properties of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide, such as reactivity with different chemical agents and potential as a catalyst for aerobic asymmetric oxidations, are explored through experimental and theoretical studies. These investigations highlight the compound's utility in organic synthesis and potential applications in developing new chemical processes (Capraro et al., 2014).
作用機序
Target of Action
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide, also known as Ohmefentanyl , is an extremely potent opioid analgesic drug which selectively binds to the μ-opioid receptor . The μ-opioid receptor is primarily responsible for the effects of opioids like pain relief, sedation, and euphoria.
Mode of Action
Ohmefentanyl interacts with its target, the μ-opioid receptor, by binding to it selectively . This binding action triggers a series of biochemical reactions that result in the inhibition of pain signals being transmitted to the brain, thereby providing pain relief .
Biochemical Pathways
The primary biochemical pathway affected by Ohmefentanyl is the opioid signaling pathway. When Ohmefentanyl binds to the μ-opioid receptor, it inhibits the release of neurotransmitters like substance P and calcitonin gene-related peptide from the presynaptic nerve terminal. This inhibition prevents the transmission of pain signals to the brain .
Pharmacokinetics
Like other opioids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of Ohmefentanyl’s action is potent pain relief. By binding to the μ-opioid receptor, it inhibits the transmission of pain signals to the brain, providing powerful analgesia . It can also cause side effects typical of opioids, such as respiratory depression, nausea, and potential for dependence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ohmefentanyl. For example, factors such as pH can affect its stability and solubility, potentially impacting its bioavailability and efficacy . Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the drug’s effects .
特性
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-9-14(10-12)16(19)17-11-15(18)13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNAJDDAYBBXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)

![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)